5-Aminoisoxazole-3-carbonitrile
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Overview
Description
5-Aminoisoxazole-3-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structural features and diverse biological activities, making it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoisoxazole-3-carbonitrile typically involves the reaction of isoxazole derivatives with various reagents. One common method includes the reaction of terminal alkynes with n-butyllithium, followed by aldehydes, and then treatment with molecular iodine and hydroxylamine . Another approach involves the Michael addition of 5-amino-3-methylisoxazole to α,β-unsaturated ketones, leading to the formation of intermediate compounds that undergo cyclization .
Industrial Production Methods: Industrial production methods for this compound often utilize non-classical activation methods such as microwave irradiation and ultrasonication to enhance reaction efficiency and yield . These methods are preferred due to their ability to produce high-purity compounds with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Aminoisoxazole-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. It can act as a mononucleophilic reagent in reactions with electrophilic agents, leading to the formation of complex heterocyclic systems .
Common Reagents and Conditions: Common reagents used in these reactions include molecular iodine, hydroxylamine, and α,β-unsaturated ketones . Reaction conditions often involve the use of solvents such as chloroform, dimethyl sulfoxide, and dimethylformamide, which influence the tautomeric forms of the compound .
Major Products: The major products formed from these reactions include various substituted isoxazoles and pyridines, which exhibit significant biological activities .
Scientific Research Applications
5-Aminoisoxazole-3-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Aminoisoxazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as cyclooxygenase-2 (COX-2) inhibitors, which are involved in the inflammatory response . The compound’s ability to act as a masked enaminone allows it to participate in various chemical reactions, leading to the formation of biologically active compounds .
Comparison with Similar Compounds
- 5-Amino-3-methylisoxazole
- Isoxazolo[5,4-b]pyridine derivatives
Uniqueness: 5-Aminoisoxazole-3-carbonitrile is unique due to its ability to exist in different tautomeric forms depending on the solvent used . This property enhances its reactivity and versatility in chemical synthesis, making it a valuable compound for various applications.
Properties
Molecular Formula |
C4H3N3O |
---|---|
Molecular Weight |
109.09 g/mol |
IUPAC Name |
5-amino-1,2-oxazole-3-carbonitrile |
InChI |
InChI=1S/C4H3N3O/c5-2-3-1-4(6)8-7-3/h1H,6H2 |
InChI Key |
AIWTYUUXKJXAQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1C#N)N |
Origin of Product |
United States |
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